molecular formula C12H36O6Si6 B14309631 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane CAS No. 112164-20-2

1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane

Cat. No.: B14309631
CAS No.: 112164-20-2
M. Wt: 444.92 g/mol
InChI Key: RHUNFORBKSDWIY-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is a silicon-based organic compound characterized by its unique structure, which includes six methoxy groups and six methyl groups attached to a hexasilinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane typically involves the reaction of hexamethylcyclotrisiloxane with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The silicon atoms in the hexasilinane ring can also engage in unique bonding interactions, contributing to the compound’s overall properties.

Comparison with Similar Compounds

  • 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexane
  • 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexasilane

Comparison: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is unique due to its hexasilinane ring structure, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

112164-20-2

Molecular Formula

C12H36O6Si6

Molecular Weight

444.92 g/mol

IUPAC Name

1,2,3,4,5,6-hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane

InChI

InChI=1S/C12H36O6Si6/c1-13-19(7)20(8,14-2)22(10,16-4)24(12,18-6)23(11,17-5)21(19,9)15-3/h1-12H3

InChI Key

RHUNFORBKSDWIY-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1([Si]([Si]([Si]([Si]([Si]1(C)OC)(C)OC)(C)OC)(C)OC)(C)OC)C

Origin of Product

United States

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